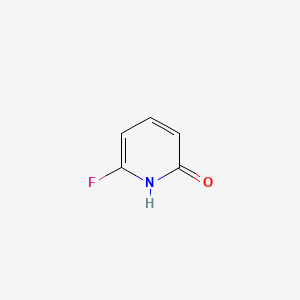

2-Fluoro-6-hydroxypyridine

説明

Significance of Fluorinated Pyridines in Chemical Sciences

Fluorinated pyridines are a class of heterocyclic compounds that have become increasingly important in various scientific disciplines, particularly in medicinal chemistry, agrochemistry, and materials science. nih.gov The strategic incorporation of fluorine atoms into a pyridine ring can dramatically alter the molecule's physicochemical properties. nih.gov

The introduction of fluorine can modify a molecule's lipophilicity, bioavailability, bond strength, and metabolic stability. nih.govmdpi.com For example, replacing a hydrogen atom with fluorine can enhance membrane permeability and modulate the acidity (pKa) of nearby functional groups, which can improve a drug's absorption and its binding affinity to biological targets. mdpi.com The carbon-fluorine bond is exceptionally strong, which often imparts greater metabolic stability to the molecule, a desirable trait for pharmaceutical compounds. mdpi.com

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries. uni-muenster.dechemeurope.com Many important compounds, including vitamins and pharmaceuticals, contain the pyridine ring structure. wikipedia.org Consequently, the development of fluorinated pyridine derivatives is a key area of research for creating new agrochemicals, such as herbicides and pesticides, and for designing novel therapeutic agents. uni-muenster.deresearchoutreach.org Researchers are actively developing new synthetic methods to introduce fluorine or fluorinated groups into pyridine rings with high precision and efficiency. uni-muenster.dechemeurope.com

Overview of 2-Fluoro-6-hydroxypyridine as a Research Subject

This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. The compound is also known by its tautomeric form, 6-Fluoro-2(1H)-pyridinone, as well as other synonyms like 6-Fluoropyridin-2-ol. lookchem.comnih.gov The molecule consists of a pyridine ring substituted with a fluorine atom at the 2-position and a hydroxyl group at the 6-position. This structure allows for a tautomeric equilibrium between the pyridinol and pyridone forms.

The presence of both a fluorine atom and a hydroxyl group makes it a versatile chemical building block. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a common strategy for synthesizing more complex substituted pyridines. wikipedia.orgnih.govacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄FNO | lookchem.comnih.gov |

| Molecular Weight | 113.09 g/mol | lookchem.comnih.gov |

| CAS Number | 50543-23-2 | lookchem.comnih.gov |

| Melting Point | 125-129 °C | lookchem.com |

| Boiling Point | 273.1 °C at 760 mmHg | lookchem.com |

| Density | 1.26 g/cm³ | lookchem.com |

| Appearance | Not specified in search results |

| Solubility in Water | Not specified in search results | |

Note: Some physical properties may vary depending on the source and experimental conditions.

Scope and Objectives of Current Research on this compound

Current academic research involving this compound primarily focuses on its utility as a synthetic intermediate in the creation of more complex molecules, particularly those with potential biological activity. The objectives of this research are multifaceted:

Development of Novel Synthetic Methodologies: A significant area of research is the exploration of new and efficient synthetic routes utilizing this compound. This includes its use in late-stage functionalization, where a fluorine atom is introduced into a complex molecule and subsequently replaced via nucleophilic aromatic substitution to create a variety of derivatives. nih.gov The reactivity of the fluorine atom as a leaving group is a key aspect of its utility in these transformations. wikipedia.org

Synthesis of Bioactive Molecules: Researchers utilize this compound and related fluorinated pyridines as precursors for compounds in the pharmaceutical and agrochemical sectors. uni-muenster.deresearchoutreach.org The pyridinone scaffold is recognized as an important structural motif in medicinal chemistry, capable of forming hydrogen bonds with biological targets. frontiersin.org By modifying the core structure of this compound, scientists aim to develop novel inhibitors for enzymes or modulators for receptors. frontiersin.orgnih.gov

Investigation of Reaction Mechanisms and Kinetics: Understanding the underlying mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and yields. Studies may focus on the kinetics of nucleophilic substitution reactions or explore the influence of the fluorine and hydroxyl substituents on the reactivity of the pyridine ring. researchgate.net

In essence, this compound is not typically the end-product of research but rather a critical starting point or intermediate. The primary goal is to leverage its unique chemical properties to build more elaborate molecular architectures for a wide range of applications.

特性

IUPAC Name |

6-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRUXHIEYSYRQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376542 | |

| Record name | 2-Fluoro-6-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50543-23-2 | |

| Record name | 2-Fluoro-6-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. What are the most reliable synthetic routes for 2-fluoro-6-hydroxypyridine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation or hydroxylation of pyridine precursors. For example, fluorination of pyridine derivatives using cesium fluoroxysulfate (CsSO₄F) under controlled acidic conditions can yield fluorinated intermediates, followed by hydroxylation via hydrolysis or metal-catalyzed coupling . Nickel-based catalysts (e.g., NiCl₂ with phosphinitooxazoline ligands) may enhance regioselectivity in cross-coupling steps, though solvent choice (e.g., DMF vs. THF) and temperature (80–120°C) significantly impact yield . Optimization requires monitoring via TLC or HPLC and adjusting stoichiometric ratios of reagents (e.g., 1:1.2 substrate-to-fluorinating agent).

Q. What purification and characterization techniques are critical for isolating this compound?

Methodological Answer: Post-synthesis purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) . Characterization requires a multi-technique approach:

- NMR : NMR confirms fluorine substitution (δ ≈ -120 to -150 ppm), while NMR identifies hydroxyl protons (broad peak at δ 5–6 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 128.03).

- FT-IR : O-H stretching (3200–3600 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. The compound may cause irritation; immediate rinsing with water is required for exposure . Store in airtight containers at 2–8°C to prevent degradation, and avoid prolonged storage due to potential hydrolytic instability .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine and hydroxyl groups activate the pyridine ring toward electrophilic substitution. For Suzuki-Miyaura coupling, boronic acid derivatives (e.g., 2-fluoro-6-(cyclohexyl)pyridine-3-boronic acid) require Pd(0) catalysts (e.g., Pd(PPh₃)₄) in basic conditions (Na₂CO₃, 80°C) to form biaryl products . DFT calculations can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO gaps) .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) determines bond lengths (e.g., C-F ≈ 1.34 Å) and dihedral angles between substituents. For example, in Schiff base derivatives (e.g., 2-fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol), intramolecular hydrogen bonding (O-H⋯N) stabilizes planar configurations, confirmed by SCXRD . Data refinement using software like SHELXTL resolves disorder in fluorine positions .

Q. What computational methods are suitable for studying the tautomeric equilibria of this compound?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates energy differences between keto-enol tautomers. Solvent effects (e.g., water vs. DMSO) are modeled using the polarizable continuum model (PCM). IR frequency analysis and NBO charge distribution predict dominant tautomers .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer: Stability studies involve HPLC monitoring under varying pH (2–12) and temperatures (25–60°C). Degradation follows first-order kinetics; acidic conditions (pH < 4) accelerate hydrolysis of the C-F bond, while neutral/basic conditions favor hydroxyl group oxidation. Arrhenius plots (ln k vs. 1/T) determine activation energy (Eₐ ≈ 50–70 kJ/mol) .

Q. What strategies address discrepancies in reported spectroscopic data for fluoropyridine derivatives?

Methodological Answer: Cross-validate data using multiple techniques (e.g., NMR, XPS for fluorine quantification) and reference standards (e.g., NIST-certified compounds) . Contradictions in NMR shifts may arise from solvent polarity or concentration effects; replicate experiments under identical conditions are critical .

Q. How can this compound be utilized in catalytic systems?

Methodological Answer: As a ligand, its hydroxyl and fluorine groups enhance metal coordination (e.g., Cu(II) or Ni(II) complexes). Catalytic activity in ethylene oligomerization is tested in autoclaves under inert atmospheres (N₂), with GC-MS analysis of product distributions . Turnover frequency (TOF) correlates with ligand-to-metal ratios (1:1 to 2:1).

Q. What experimental designs minimize byproduct formation during functionalization of this compound?

Methodological Answer: Use protecting groups (e.g., TMS for hydroxyl) during alkylation or acylation. Kinetic studies (e.g., time-resolved IR) identify intermediate species. Design of experiments (DoE) with variables like catalyst loading, solvent polarity, and reaction time optimizes selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。